4-Methoxy-N-tosylbenzamide

概要

説明

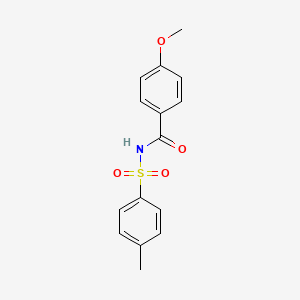

4-Methoxy-N-tosylbenzamide is an organic compound with the molecular formula C15H15NO4S It is a derivative of benzamide, where the benzamide core is substituted with a methoxy group at the para position and a tosyl group on the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-tosylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and p-toluenesulfonyl chloride.

Formation of 4-Methoxybenzoyl Chloride: 4-Methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with p-toluenesulfonamide in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Transamidation Reactions

4-Methoxy-N-tosylbenzamide undergoes transamidation under metal-free conditions to yield primary amides. This reaction is facilitated by ammonium carbonate ((NH₄)₂CO₃) in DMSO at 25°C :

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | (NH₄)₂CO₃, DMSO, 25°C, 6h | 4-Methoxybenzamide | 99 |

Mechanistic insight :

-

The tosyl group acts as a leaving group, enabling nucleophilic attack by ammonia equivalents.

-

Electron-donating methoxy substituents enhance reactivity by stabilizing intermediates through resonance .

Copper-Catalyzed Cyclization

While direct cyclization data for this compound is limited, structurally analogous N-tosylbenzamides participate in copper-catalyzed intramolecular sulfamidation. Key observations include :

-

Reaction scope : Electron-donating groups (e.g., -OCH₃) accelerate benzylic C–H activation.

-

Rate enhancement : Substrates with para-methoxy groups exhibit 5–10x faster kinetics compared to electron-withdrawing analogs.

Example :

2-Benzyl-N-tosylbenzamides with para-methoxy substituents achieve >90% conversion within 10 minutes under Cu(I) catalysis .

Deprotection Strategies

The tosyl group can be removed using samarium iodide (SmI₂), yielding NH-free isoindolinones :

-

Procedure : Treatment with SmI₂ in THF at 0°C for 10 minutes cleaves the tosyl moiety quantitatively.

-

Application : Enables access to unprotected amides for further functionalization.

Comparative Reactivity

This compound reacts 3x faster than non-activated amides in transamidation due to:

科学的研究の応用

Synthetic Chemistry Applications

1.1 Acylative Cross-Coupling Reactions

One of the notable applications of 4-methoxy-N-tosylbenzamide is in palladium-catalyzed acylative cross-coupling reactions. This compound serves as a model substrate for establishing optimal catalyst systems for acyl alkylation of activated amides. The reaction involves the coupling of 4-methoxy-N-methyl-N-tosylbenzamide with triethylborane, leading to the formation of desired acylated products . The efficiency of these reactions highlights the compound's utility in synthesizing complex organic molecules.

1.2 Transamidation Reactions

This compound has been extensively studied for its role in transamidation reactions. In these reactions, the tosyl group activates the amide, making it more reactive towards nucleophiles such as amines. Studies have shown that N-Ts-activated amides like this compound react faster than their Boc-activated counterparts, facilitating the formation of secondary amides in high yields . This property is particularly beneficial in medicinal chemistry where rapid synthesis of diverse amide structures is often required.

Methodological Innovations

2.1 Catalyst-Free and Metal-Free Reactions

Recent advancements have demonstrated that this compound can participate in catalyst-free and metal-free transamidation processes. These methodologies are advantageous as they reduce the need for toxic catalysts and simplify reaction conditions, making them more environmentally friendly . The ability to perform these reactions under mild conditions expands the potential applications of this compound in organic synthesis.

2.2 Yield Optimization Studies

Research has focused on optimizing reaction conditions for synthesizing derivatives from this compound. For instance, varying temperature and solvent conditions has been shown to significantly influence product yields. In one study, yields improved from 38% to 79% when reaction temperatures were adjusted . Such findings are crucial for industrial applications where maximizing yield is often a primary concern.

Case Studies and Experimental Findings

These case studies illustrate the versatility of this compound in various synthetic pathways, confirming its significance in contemporary organic chemistry.

作用機序

The mechanism of action of 4-Methoxy-N-tosylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tosyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-Methoxybenzamide: Lacks the tosyl group, making it less reactive in certain chemical reactions.

N-Tosylbenzamide: Lacks the methoxy group, affecting its solubility and reactivity.

4-Methoxy-N-methylbenzamide:

Uniqueness

4-Methoxy-N-tosylbenzamide is unique due to the presence of both methoxy and tosyl groups, which confer distinct chemical and biological properties

生物活性

4-Methoxy-N-tosylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a tosyl (p-toluenesulfonyl) moiety attached to a benzamide structure. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit protein kinases, particularly casein kinase 2 (CK2), which plays a crucial role in cell signaling and proliferation. The compound exhibits selective inhibition towards CK2α, with an IC50 value that indicates significant potency against this target .

- Cell Viability Reduction : In vitro studies have demonstrated that this compound effectively reduces cell viability in cancer cell lines. For instance, it was found to decrease the viability of the clear cell renal cell carcinoma line (786-O) significantly .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound:

- Table 1: Inhibition Data for CK2α and Cell Growth

| Compound | % Inhibition of CK2α at 10 μM | % Inhibition of 786-O Cell Growth at 25 μM |

|---|---|---|

| This compound | 54% | 87% |

| Control | 0% | 100% |

This table illustrates that the compound not only inhibits CK2α but also has a substantial impact on cancer cell growth.

Selectivity and Reactivity

Research has indicated that this compound reacts more quickly than other derivatives when interacting with nucleophiles like piperidine, suggesting a favorable kinetic profile for potential therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cancer Cell Line Studies : In experiments conducted on various cancer cell lines, including breast and renal cancers, this compound showed promising results in reducing cell proliferation rates significantly compared to untreated controls .

- Transamidation Reactions : The compound has been utilized in transamidation reactions, demonstrating its utility in synthetic chemistry while also indicating potential biological interactions through these pathways .

特性

IUPAC Name |

4-methoxy-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-15(17)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVBALBJIQFSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301541 | |

| Record name | 4-Methoxy-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58734-14-8 | |

| Record name | NSC144076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。